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molecular formula C7H11NO2 B8448307 7-Oxo-azepane-2-carbaldehyde

7-Oxo-azepane-2-carbaldehyde

Cat. No. B8448307
M. Wt: 141.17 g/mol
InChI Key: BZSZBKIJOLRLOE-UHFFFAOYSA-N
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Patent
US07790710B2

Procedure details

750 mg of 7-hydroxymethyl-azepan-2-on (compound F1) are dissolved in 85 ml of dichloromethane under an atmosphere of dry nitrogen. Subsequently, 2.22 g of triacetoxy periodinane (Dess-Martin reagent) are added at room temperature and stirring is continued for further 3 hours. Thereafter, the suspension is evaporated to dryness to yield 2.65 g of crude material. The crude product is purified by chromatography (eluent gradient: cyclohexane/50-100 vol. % ethyl acetate) to afford 272 mg of the title compound as a colorless, waxy solid. ESI-MS: 140.1 (MH+). TLC: Rf=0.60 (dichloromethane/ethanol 10:1 parts by volume).
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[NH:9][C:8](=[O:10])[CH2:7][CH2:6][CH2:5][CH2:4]1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C1=CC=CC=2)=O>ClCCl>[O:10]=[C:8]1[NH:9][CH:3]([CH:2]=[O:1])[CH2:4][CH2:5][CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
750 mg
Type
reactant
Smiles
OCC1CCCCC(N1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1CCCCC(N1)=O
Name
Quantity
85 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.22 g
Type
reactant
Smiles
CC(=O)OI1(C2=CC=CC=C2C(=O)O1)(OC(=O)C)OC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thereafter, the suspension is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to yield 2.65 g of crude material
CUSTOM
Type
CUSTOM
Details
The crude product is purified by chromatography (eluent gradient: cyclohexane/50-100 vol. % ethyl acetate)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O=C1CCCCC(N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 272 mg
YIELD: CALCULATEDPERCENTYIELD 36.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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